Fuc(a1-3)Gal(b1-4)a-Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fuc(a1-3)Gal(b1-4)a-Glc is a complex carbohydrate structure known as a fucosylated oligosaccharide. It is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. This compound is often found in glycosphingolipids and glycoproteins, playing a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-3)Gal(b1-4)a-Glc typically involves enzymatic methods due to the complexity of the glycosidic linkages. Enzymes such as glycosyltransferases are used to catalyze the addition of monosaccharide units to form the desired oligosaccharide structure. The reaction conditions often include specific pH, temperature, and the presence of cofactors to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzymes required for the synthesis of the oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Fuc(a1-3)Gal(b1-4)a-Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reaction conditions vary depending on the desired product but typically involve controlled temperature and pH .
Major Products
The major products formed from these reactions include various derivatives of the original oligosaccharide, such as oxidized, reduced, or acetylated forms. These derivatives can have different biological activities and properties .
Scientific Research Applications
Fuc(a1-3)Gal(b1-4)a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in studying cell-cell interactions, immune responses, and pathogen recognition.
Medicine: It is investigated for its potential therapeutic applications, such as in cancer treatment and vaccine development.
Industry: It is used in the production of glycosylated products, such as biopharmaceuticals and functional foods
Mechanism of Action
The mechanism of action of Fuc(a1-3)Gal(b1-4)a-Glc involves its interaction with specific receptors on the cell surface. The fucose unit is recognized by fucose-binding lectins, which mediate various biological processes, including cell adhesion, signaling, and immune responses. The compound can modulate the activity of these receptors, leading to changes in cellular behavior and function .
Comparison with Similar Compounds
Similar Compounds
Fuc(a1-2)Gal(b1-4)Glc: Another fucosylated oligosaccharide with a different linkage pattern.
GalNAc(b1-4)[Fuc(a1-3)]GlcNAc: A related compound with an N-acetylgalactosamine unit instead of galactose.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: Similar structure but with a different monosaccharide composition
Uniqueness
Fuc(a1-3)Gal(b1-4)a-Glc is unique due to its specific glycosidic linkages and the presence of fucose, which imparts distinct biological properties. Its ability to interact with fucose-binding lectins makes it particularly important in immune responses and cell signaling .
Properties
Molecular Formula |
C18H32O15 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16-,17-,18-/m0/s1 |
InChI Key |
AUNPEJDACLEKSC-JVPLSBORSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.